N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylpropanamide
CAS No.: 946282-72-0
Cat. No.: VC11975452
Molecular Formula: C15H22N2O3S
Molecular Weight: 310.4 g/mol
* For research use only. Not for human or veterinary use.
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylpropanamide - 946282-72-0](/images/structure/VC11975452.png)
Specification
CAS No. | 946282-72-0 |
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Molecular Formula | C15H22N2O3S |
Molecular Weight | 310.4 g/mol |
IUPAC Name | N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-methylpropanamide |
Standard InChI | InChI=1S/C15H22N2O3S/c1-4-21(19,20)17-9-5-6-12-10-13(7-8-14(12)17)16-15(18)11(2)3/h7-8,10-11H,4-6,9H2,1-3H3,(H,16,18) |
Standard InChI Key | HMUFCWLKOWDDQV-UHFFFAOYSA-N |
SMILES | CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C(C)C |
Canonical SMILES | CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C(C)C |
Introduction
Structural and Chemical Properties
The compound’s structure combines a tetrahydroquinoline scaffold—a partially saturated bicyclic system with a nitrogen atom—with two functional groups: an ethanesulfonyl moiety at the 1-position and a 2-methylpropanamide group at the 6-position. These modifications influence its physicochemical and pharmacokinetic behavior.
Molecular Features
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Molecular Formula: Hypothesized as based on structural analysis.
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Molecular Weight: Estimated at 321.4 g/mol.
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Key Functional Groups:
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Ethanesulfonyl Group: Enhances solubility and potential for hydrogen bonding, common in sulfonamide-based therapeutics.
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2-Methylpropanamide (Isobutyramide): Contributes to lipophilicity and metabolic stability.
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Table 1: Comparative Physicochemical Properties of Related Compounds
Synthesis and Chemical Reactivity
While no explicit synthesis route for this compound is documented, analogous tetrahydroquinoline derivatives are typically synthesized through multi-step processes involving cyclization, sulfonylation, and amide coupling.
Proposed Synthesis Pathway
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Tetrahydroquinoline Core Formation:
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Cyclization of aniline derivatives via Pictet-Spengler or Bischler-Napieralski reactions.
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Ethanesulfonyl Introduction:
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Sulfonylation using ethanesulfonyl chloride under basic conditions.
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Amide Functionalization:
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Coupling 2-methylpropanoyl chloride to the 6-amino group of the tetrahydroquinoline intermediate.
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Stability and Reactivity
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The ethanesulfonyl group may undergo nucleophilic substitution under acidic conditions.
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The amide bond is susceptible to hydrolysis in extreme pH environments, necessitating stability studies for pharmaceutical applications.
Compound | Activity | Target | Source |
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N-(4-{[1-(Ethanesulfonyl)-THQ-6-yl]sulfamoyl}phenyl)-2-MPA | Antibacterial | Dihydrofolate reductase | |
Ethanesulfonyl-THQ derivatives | Anti-inflammatory | COX-2 |
Pharmacokinetic and Toxicity Considerations
Absorption and Distribution
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Moderate logP (~2.1) suggests balanced lipophilicity for membrane permeability and solubility.
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Polar surface area (~80 Ų) may limit blood-brain barrier penetration, reducing neurotoxicity risks .
Metabolism and Excretion
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Likely hepatic metabolism via cytochrome P450 enzymes, with sulfonamide and amide groups undergoing oxidation or hydrolysis.
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Renal excretion predicted due to moderate molecular weight and polarity .
Research Gaps and Future Directions
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Synthetic Optimization: Detailed protocols for improving yield and purity are needed.
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Target Validation: High-throughput screening to identify specific biological targets.
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Preclinical Studies: Toxicity profiling in animal models to assess therapeutic index.
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